molecular formula C18H16BrN3O3 B2610083 N'-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide CAS No. 485394-64-7

N'-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide

Cat. No.: B2610083
CAS No.: 485394-64-7
M. Wt: 402.248
InChI Key: RADGCEDQONHTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide segment, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with a suitable dioxopyrrolidinyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of N’-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-11-3-2-4-12(9-11)17(24)21-20-15-10-16(23)22(18(15)25)14-7-5-13(19)6-8-14/h2-9,15,20H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADGCEDQONHTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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